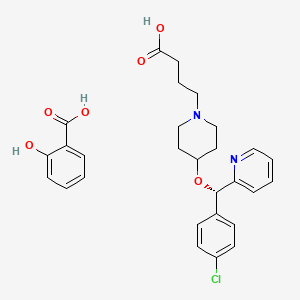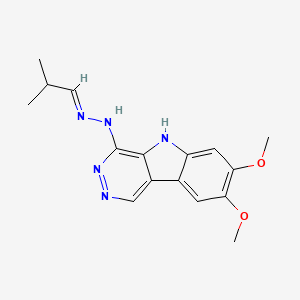
Berion
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Berion is a boron-containing compound known for its unique chemical properties and wide range of applications in various fields. Boron, the central element in this compound, is a metalloid with the atomic number 5. It is known for its ability to form stable covalent bonds and its electron-deficient nature, which makes it highly reactive and versatile in chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
Berion can be synthesized through several methods, depending on the desired form and purity. One common method involves the reaction of boric acid with alcohols to form borate esters, which are then further processed to obtain this compound. Another method involves the reduction of boron compounds, such as boron halides, with hydrogen at high temperatures on a heated tantalum filament .
Industrial Production Methods
In industrial settings, this compound is typically produced through the reduction of boron oxide with magnesium or aluminum. This method yields high-purity boron, which can then be used to synthesize various boron-containing compounds, including this compound .
化学反応の分析
Types of Reactions
Berion undergoes a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form boric acid or other boron oxides.
Reduction: It can be reduced to elemental boron or boron hydrides.
Substitution: This compound can participate in substitution reactions, where its boron atom is replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen, oxygen, halogens, and various organic compounds. Reaction conditions often involve high temperatures and the presence of catalysts to facilitate the desired transformations .
Major Products
The major products formed from reactions involving this compound include boric acid, boron hydrides, and various boron-containing organic compounds. These products have significant applications in different fields, such as materials science and pharmaceuticals .
科学的研究の応用
Berion has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of boron’s role in biological systems and its potential as a therapeutic agent.
Medicine: Investigated for its use in boron neutron capture therapy (BNCT) for cancer treatment, where it helps target and destroy cancer cells
Industry: Utilized in the production of borosilicate glass, fiberglass, and other materials that require high thermal stability and resistance
作用機序
The mechanism of action of Berion involves its ability to form stable covalent bonds with various molecules, making it highly reactive and versatile. In biological systems, this compound can interact with enzymes and other proteins, affecting their function and activity. In BNCT, this compound targets cancer cells and, upon neutron capture, releases high-energy particles that destroy the cancer cells while sparing healthy tissue .
類似化合物との比較
Berion is unique among boron-containing compounds due to its specific chemical structure and reactivity. Similar compounds include:
Boronic Acid: Known for its use in organic synthesis and as a building block for various pharmaceuticals.
Boron Hydrides: Used in high-energy applications and as reducing agents.
Boron Nitride: Known for its exceptional thermal and chemical stability, used in high-temperature applications .
This compound stands out due to its versatility and wide range of applications, making it a valuable compound in both scientific research and industrial applications.
特性
CAS番号 |
1206695-40-0 |
|---|---|
分子式 |
C28H31ClN2O6 |
分子量 |
527.0 g/mol |
IUPAC名 |
4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid;2-hydroxybenzoic acid |
InChI |
InChI=1S/C21H25ClN2O3.C7H6O3/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26;8-6-4-2-1-3-5(6)7(9)10/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26);1-4,8H,(H,9,10)/t21-;/m0./s1 |
InChIキー |
YUVMVRKHFRSJKQ-BOXHHOBZSA-N |
異性体SMILES |
C1CN(CCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O.C1=CC=C(C(=C1)C(=O)O)O |
正規SMILES |
C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O.C1=CC=C(C(=C1)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















